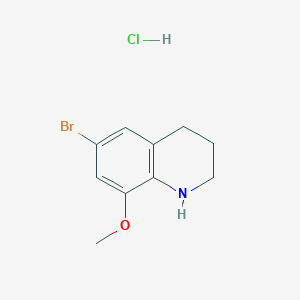![molecular formula C8H6F3N3O B13674709 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and high-throughput screening of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the pyrazolo[4,3-c]pyridine core can produce dihydro derivatives.
Scientific Research Applications
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential as a pharmaceutical intermediate for the development of drugs targeting various diseases.
Industry: It is utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazolo[4,3-c]pyridine core can mimic natural substrates or inhibitors, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop-protection products.
2-Methoxy-3-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and trifluoromethyl groups on the pyrazolo[4,3-c]pyridine core enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-4-3-12-6(8(9,10)11)2-5(4)13-14-7/h2-3H,1H3,(H,13,14) |
InChI Key |
QRXNYNWPYFYFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC(=NC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)


![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)

![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)




